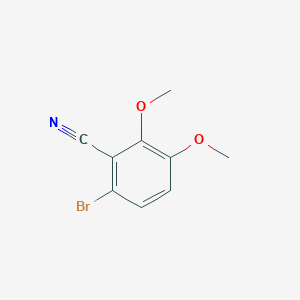

6-Bromo-2,3-dimethoxybenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

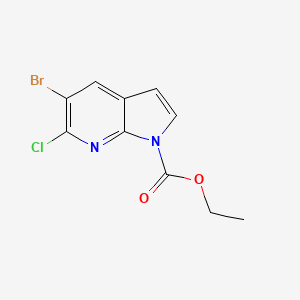

“6-Bromo-2,3-dimethoxybenzonitrile” is a chemical compound with the CAS Number: 1379366-41-2 . It has a molecular weight of 242.07 . The IUPAC name for this compound is 6-bromo-2,3-dimethoxybenzonitrile .

Molecular Structure Analysis

The Inchi Code for “6-Bromo-2,3-dimethoxybenzonitrile” is 1S/C9H8BrNO2/c1-12-8-4-3-7 (10)6 (5-11)9 (8)13-2/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-2,3-dimethoxybenzonitrile” include its molecular weight (242.07) and its IUPAC name (6-bromo-2,3-dimethoxybenzonitrile) . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the sources I have access to.

Aplicaciones Científicas De Investigación

Applications in Photochemistry and Photophysics

Photoarylation and Photoalkylation 6-Bromo-2,3-dimethoxybenzonitrile has been studied in the context of photochemistry, particularly involving the process of photoarylation and photoalkylation. Pretali et al. (2009) explored the photochemistry of bromonaphthols, closely related compounds, in various solvents. They discovered the generation of an electrophilic carbene intermediate upon exposure to light, which was successfully trapped by various molecules, demonstrating its potential utility in creating complex organic structures through photochemical pathways (Pretali et al., 2009).

Halodeboronation in Synthesis In another study, Szumigala et al. (2004) examined the NaOMe-catalyzed bromodeboronation of aryl boronic acids, showcasing the synthesis of 2-bromo-3-fluorobenzonitrile and demonstrating the generalizability of halodeboronation as a transformation in organic synthesis (Szumigala et al., 2004).

Optical and Electronic Properties A recent study by Aguiar et al. (2022) focused on the structural, reactivity, and optical properties of brominated dimethoxybenzaldehydes, including 6-bromo-2,3-dimethoxybenzaldehyde. The research highlighted the impact of bromine substitution on molecular properties and discussed the potential of these compounds in nonlinear optical (NLO) applications due to their significant third-order susceptibility, indicating their potential in advanced photonic technologies (Aguiar et al., 2022).

Applications in Chemical Synthesis

Synthesis of Brominated Compounds Research has explored the synthesis and characterization of brominated compounds, such as dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, highlighting their importance in various fields, including pharmaceuticals. Asheri et al. (2016) delved into the kinetics and synthesis of these compounds, providing a foundation for further developments and synthesis approaches in this area of chemistry (Asheri et al., 2016).

Molecular Modeling and Supramolecular Chemistry Borges et al. (2022) conducted a study on the synthesis, molecular structure, and packaging of bromo-dimethoxybenzaldehydes, including 6-bromo-2,3-dimethoxybenzaldehyde. The research provided insights into the electronic properties, molecular interactions, and supramolecular arrangements of these compounds, offering valuable information for the development of materials with specific physical-chemical properties (Borges et al., 2022).

Propiedades

IUPAC Name |

6-bromo-2,3-dimethoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-12-8-4-3-7(10)6(5-11)9(8)13-2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJUELZZYSTFBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)C#N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,3-dimethoxybenzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B1378149.png)

![3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1378157.png)

![5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B1378159.png)

![4-(Benzo[b]thiophen-3-yl)piperidine hydrochloride](/img/structure/B1378160.png)

![8-Bromo-6-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride](/img/structure/B1378162.png)